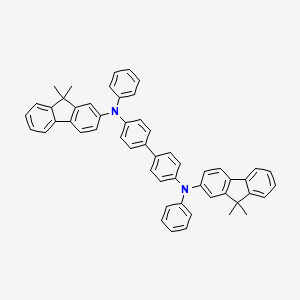![molecular formula C29H27N2O12P B3028921 (4-nitrophenyl)methyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3,4-diphenoxy-5-phosphonooxy-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate CAS No. 39450-01-6](/img/structure/B3028921.png)
(4-nitrophenyl)methyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3,4-diphenoxy-5-phosphonooxy-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Overview
Description
An enzyme that catalyzes the hydrolysis of keratin, and of other proteins with subtilisin-like specificity. It hydrolyses peptide amides. Endopeptidase K is from the mold Tritirachium album Limber. (Enzyme Nomenclature, 1992) EC 3.4.21.64.
Mechanism of Action
Target of Action
Proteinase K, a broad-spectrum serine protease , targets a wide variety of proteins, including those resistant to other proteases . It is known to cleave peptide bonds next to the carboxyl-terminal of aromatic, hydrophobic, and sulfuric amino acids within the polypeptide chain .
Mode of Action
Proteinase K operates by hydrolyzing peptide bonds, breaking down proteins . The enzyme digests proteins preferentially after hydrophobic amino acids (aliphatic, aromatic, and other hydrophobic amino acids) . The predominant site of cleavage is the peptide bond adjacent to the carboxyl group of aliphatic and aromatic amino acids with blocked alpha amino groups .
Biochemical Pathways
Proteinase K plays a crucial role in molecular biology applications by digesting structural proteins and removing nucleases . It aids in the isolation of intact genomic DNA from various sources . The enzyme’s activity is sufficient to digest proteins, which usually contaminate nucleic acid preparations .
Result of Action
The action of Proteinase K results in the digestion of proteins and the removal of nucleases that might otherwise degrade DNA or RNA during purification . This leads to the isolation of intact genomic DNA . It can also break down proteins in DNA and RNA mixtures, aiding in the extraction process .
Action Environment
Proteinase K is stable over a wide pH range (4–12), with a pH optimum of pH 8.0 . It remains active over a wide range of temperatures, including room temperature, but the optimal temperature for proteinase K activity is around 37 °C . The enzyme can withstand many detergents and denaturing agents . An elevation of the reaction temperature from 37 °C to 50–60 °C may increase the activity several times . Temperatures above 65 °c inhibit the activity .
Biochemical Analysis
Biochemical Properties
Proteinase K has a broad specificity, cleaving peptide bonds C-terminal to a number of amino acids . It interacts with a wide range of proteins, including structural proteins and enzymes . The enzyme is also used in the analysis of prion protein structure and function . It retains activity in the presence of 0.5% sodium dodecyl sulfate, which is used in mammalian cell lysis .
Cellular Effects
Proteinase K plays a crucial role in the isolation of nucleic acids from tissue samples. It digests proteins in the tissue sample, which can interfere with the isolation and purification of nucleic acids . It is useful in removing nucleases that can degrade DNA and RNA, as well as in the isolation of intact genomic DNA from various sources .
Molecular Mechanism
Proteinase K exerts its effects at the molecular level through its proteolytic activity. It breaks down proteins by hydrolyzing peptide bonds . This ability to digest proteins allows Proteinase K to remove proteins that might interfere with the isolation of nucleic acids, such as nucleases .
Temporal Effects in Laboratory Settings
Proteinase K is stable in a wide range of pH, temperature, and can withstand many detergents and denaturing agents . This stability allows it to retain its activity over time in laboratory settings. The enzyme’s activity can be enhanced by elevating the reaction temperature or by adding certain substances such as sodium dodecyl sulfate .
Dosage Effects in Animal Models
While specific studies on the dosage effects of Proteinase K in animal models are limited, it is known that the enzyme’s activity can be influenced by the concentration of Proteinase K used in experiments .
Metabolic Pathways
Proteinase K is involved in the metabolic pathway of protein degradation. It breaks down proteins into smaller peptides and amino acids, which can then be further metabolized by the cell .
Subcellular Localization
The subcellular localization of Proteinase K is not fixed, as the enzyme is typically added to the sample from an external source. Once added to the sample, Proteinase K can diffuse throughout the cell and exert its proteolytic activity on proteins located in various subcellular compartments .
Properties
IUPAC Name |
(4-nitrophenyl)methyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3,4-diphenoxy-5-phosphonooxy-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N2O12P/c1-18(32)23-26(33)30-24(27(34)40-17-19-13-15-20(16-14-19)31(35)36)25(41-21-9-5-3-6-10-21)28(2,29(23,30)43-44(37,38)39)42-22-11-7-4-8-12-22/h3-16,18,23,32H,17H2,1-2H3,(H2,37,38,39)/t18-,23-,28-,29+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPAKHMWUJJXOM-ANOMEZDXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)N2C1(C(C(=C2C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=CC=C4)(C)OC5=CC=CC=C5)OP(=O)(O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1C(=O)N2[C@]1([C@](C(=C2C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=CC=C4)(C)OC5=CC=CC=C5)OP(=O)(O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N2O12P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39450-01-6 | |
| Record name | Proteinase, Tritirachium album serine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039450016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




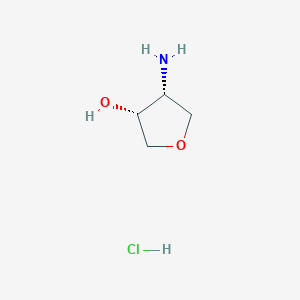

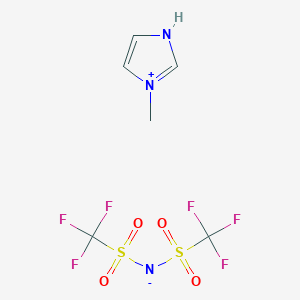
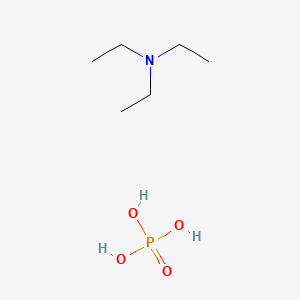
![5-Hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B3028844.png)
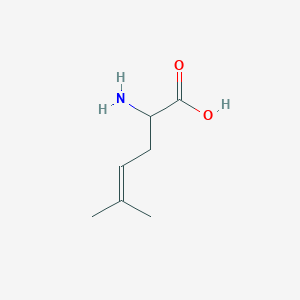
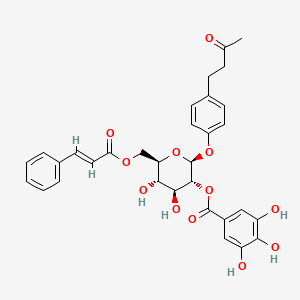
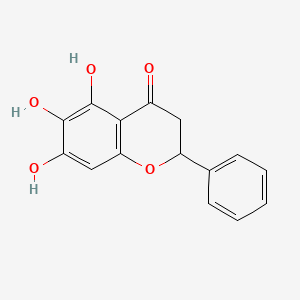
![Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B3028850.png)
![2-[4-[1-(4,4-Dimethyl-5H-Oxazol-2-Yl)-1-Methyl-Ethyl]Phenyl]Ethanol](/img/structure/B3028855.png)
